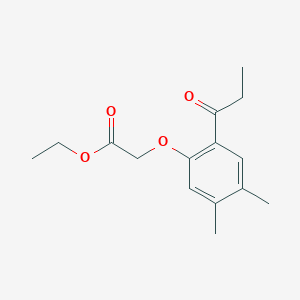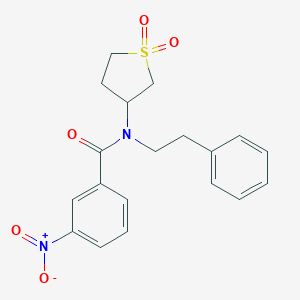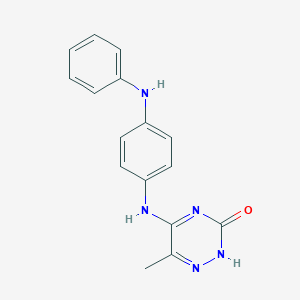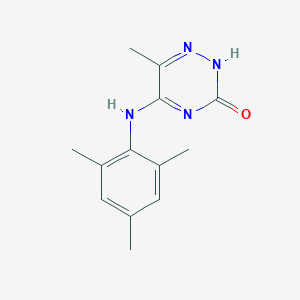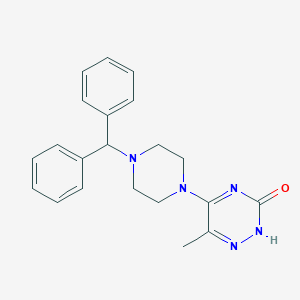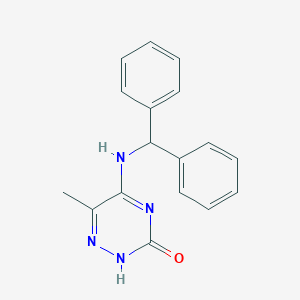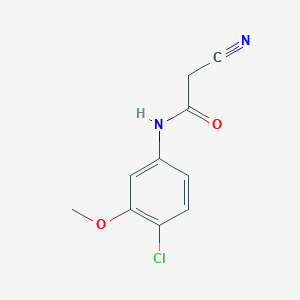
N-(4-chloro-3-methoxyphenyl)-2-cyanoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-methoxyphenyl)-2-cyanoacetamide, commonly known as CMCA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of various enzymes and has shown promising results in the treatment of various diseases.
作用機序
The mechanism of action of CMCA is not fully understood. However, it is believed to inhibit the enzymes by binding to their active sites. CMCA has been shown to have a higher binding affinity for the active sites of enzymes than other inhibitors, making it a potent inhibitor.
Biochemical and Physiological Effects:
CMCA has been shown to have various biochemical and physiological effects. It has been found to reduce the production of melanin in melanoma cells, indicating its potential application in the treatment of hyperpigmentation disorders. CMCA has also been shown to improve cognitive function in animal models of Alzheimer's disease, indicating its potential application in the treatment of this disease.
実験室実験の利点と制限
CMCA has several advantages for lab experiments. It is a cost-effective compound that can be synthesized in high yield and purity. It has also been extensively studied, and its mechanism of action is well understood. However, CMCA has some limitations for lab experiments. It is a potent inhibitor of various enzymes, which can make it difficult to study the specific effects of individual enzymes. Additionally, its potential therapeutic applications have not been fully explored.
将来の方向性
There are several future directions for the study of CMCA. One potential direction is the development of CMCA derivatives with improved potency and selectivity for specific enzymes. Another potential direction is the investigation of CMCA's potential application in the treatment of other diseases, such as Parkinson's disease and cancer. Additionally, further studies are needed to fully understand the mechanism of action of CMCA and its potential therapeutic applications.
Conclusion:
In conclusion, CMCA is a potent inhibitor of various enzymes that has shown promising results in the treatment of various diseases. Its synthesis method has been optimized to improve its purity and yield, making it a cost-effective compound for research purposes. CMCA has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of CMCA, including the development of CMCA derivatives and the investigation of its potential application in the treatment of other diseases.
合成法
The synthesis of CMCA involves the reaction of 4-chloro-3-methoxyaniline with ethyl cyanoacetate in the presence of a base catalyst. The resulting product is then acidified to obtain CMCA in high yield. The synthesis of CMCA has been optimized to improve its purity and yield, making it a cost-effective compound for research purposes.
科学的研究の応用
CMCA has been extensively studied for its potential therapeutic applications. It has been found to inhibit various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. Tyrosinase is involved in the production of melanin, and its inhibition by CMCA has potential applications in the treatment of hyperpigmentation disorders. Acetylcholinesterase and butyrylcholinesterase are involved in the breakdown of acetylcholine, and their inhibition by CMCA has potential applications in the treatment of Alzheimer's disease.
特性
製品名 |
N-(4-chloro-3-methoxyphenyl)-2-cyanoacetamide |
|---|---|
分子式 |
C10H9ClN2O2 |
分子量 |
224.64 g/mol |
IUPAC名 |
N-(4-chloro-3-methoxyphenyl)-2-cyanoacetamide |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-9-6-7(2-3-8(9)11)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14) |
InChIキー |
TWIQCEATMZAGRP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=O)CC#N)Cl |
正規SMILES |
COC1=C(C=CC(=C1)NC(=O)CC#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-methyl-5-[4-(2-pyrimidinyl)-1-piperazinyl]-1,2,4-triazin-3(2H)-one](/img/structure/B254135.png)
![Isopropyl 3-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate](/img/structure/B254136.png)
![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-4-methoxybenzohydrazide](/img/structure/B254140.png)
![2-(2,4-dibromophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]acetohydrazide](/img/structure/B254141.png)
![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B254142.png)
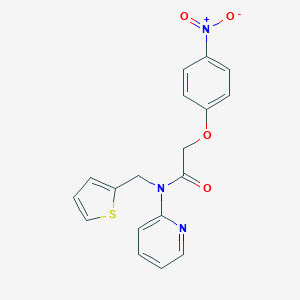
![5-chloro-2-[2-(2-chlorobenzoyl)hydrazino]-N-(4-methylphenyl)-4-pyrimidinecarboxamide](/img/structure/B254144.png)
![2-Tert-butyl-5-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-1,3-oxazole-4-carbonitrile](/img/structure/B254145.png)
